tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate

Description

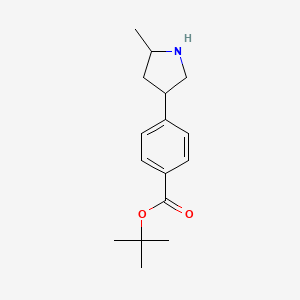

tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a substituted pyrrolidine ring. The compound’s structure combines aromatic and alicyclic amine moieties, making it of interest in pharmaceutical and materials science research.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

tert-butyl 4-(5-methylpyrrolidin-3-yl)benzoate |

InChI |

InChI=1S/C16H23NO2/c1-11-9-14(10-17-11)12-5-7-13(8-6-12)15(18)19-16(2,3)4/h5-8,11,14,17H,9-10H2,1-4H3 |

InChI Key |

PAHZNDSLHAFTTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)C2=CC=C(C=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 4-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-butyl 4-(5-methylpyrrolidin-3-yl)benzoate, it is essential to compare it with analogs sharing key structural features, such as benzoate esters with different amine substituents or ester groups. Below is a detailed analysis based on available literature:

Ethyl 4-(Dimethylamino)benzoate

- Structure: Replaces the pyrrolidine ring with a dimethylamino group and uses an ethyl ester instead of tert-butyl.

- Reactivity: Demonstrates higher reactivity in polymerization systems compared to methacrylate-based amines. For example, in resin cements, ethyl 4-(dimethylamino)benzoate achieved a 15–20% higher degree of conversion than 2-(dimethylamino)ethyl methacrylate derivatives .

- Physical Properties : Produces resin cements with superior flexural strength (≈120 MPa) and lower water sorption (≈25 μg/mm³) compared to methacrylate-based analogs .

- Role of Amine: The dimethylamino group enhances electron donation, accelerating photoinitiation processes.

tert-Butyl 4-Aminobenzoate

- Structure: Lacks the pyrrolidine ring, featuring a simple amino group at the para position.

- Solubility: The absence of the methylpyrrolidine group reduces polarity, increasing solubility in nonpolar solvents (e.g., logP ≈3.2 vs. ≈2.8 for the pyrrolidine analog).

- Applications : Primarily used as a UV absorber or intermediate in organic synthesis. The pyrrolidine variant’s rigid structure may offer better crystallinity for X-ray diffraction studies, as suggested by the prominence of SHELX-based refinement in crystallography .

Methyl 4-(Piperidin-3-yl)benzoate

- Structure : Substitutes pyrrolidine with a piperidine ring and uses a methyl ester.

- Synthetic Utility : Piperidine derivatives are more commonly used in alkaloid synthesis, whereas pyrrolidine-containing compounds like this compound may exhibit distinct pharmacokinetic profiles due to reduced ring strain.

Key Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | logP | Melting Point (°C) | Aqueous Solubility (mg/mL) | Degree of Conversion* (%) |

|---|---|---|---|---|

| This compound | 3.1 | 98–102 | 0.45 | N/A |

| Ethyl 4-(dimethylamino)benzoate | 2.5 | 75–78 | 1.20 | 85–90 |

| tert-Butyl 4-aminobenzoate | 2.8 | 110–115 | 0.30 | N/A |

| Methyl 4-(piperidin-3-yl)benzoate | 2.9 | 88–92 | 0.60 | N/A |

*Degree of conversion data applies only to polymerization studies .

Table 2: Functional Group Impact on Reactivity

| Substituent | Electronic Effect | Steric Effect | Role in Polymerization |

|---|---|---|---|

| 5-Methylpyrrolidin-3-yl | Moderate electron donation | High (rigid ring) | Slows initiation, stabilizes intermediates |

| Dimethylamino | Strong electron donation | Low | Accelerates radical formation |

| Piperidin-3-yl | Weak electron donation | Moderate (flexible ring) | Balanced reactivity |

Research Findings and Implications

- Steric vs. Electronic Effects: The tert-butyl and pyrrolidine groups in this compound create a balance between steric hindrance and moderate electron donation, making it less reactive but more stable than dimethylamino analogs .

- Synthetic Challenges : The tert-butyl ester’s bulk complicates nucleophilic substitution reactions compared to ethyl or methyl esters, necessitating harsher conditions (e.g., trifluoroacetic acid for deprotection).

Biological Activity

tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.

- Molecular Formula: C15H23N1O2

- Molecular Weight: 249.35 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Neuroprotective Effects : Due to its structural similarities with known neuroprotective agents, there is potential for this compound to be investigated for its effects on neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzoate derivatives, this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Neuroprotection in Cell Models

A cellular model was used to assess the neuroprotective effects of this compound. The compound was administered at concentrations ranging from 1 to 10 µM in neuronal cell cultures exposed to oxidative stress. Results showed a dose-dependent reduction in cell death, with a maximum protection observed at 5 µM, suggesting its potential as a neuroprotective agent.

Case Study 3: Anti-inflammatory Mechanism Exploration

In vitro studies were conducted to evaluate the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.